
1,2-Dihydro Loteprednol etabonate
Descripción general
Descripción
1,2-Dihydro Loteprednol etabonate is a synthetic corticosteroid used primarily in ophthalmic applications. It is a derivative of prednisolone and is designed to reduce inflammation with minimal side effects. This compound is known for its anti-inflammatory properties and is used to treat various eye conditions, including allergic conjunctivitis, uveitis, and post-operative inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro Loteprednol etabonate involves multiple steps, starting from prednisoloneThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and chlorination reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro Loteprednol etabonate undergoes several types of chemical reactions, including:
Oxidation: Conversion to its oxidized form.
Reduction: Reduction of the carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are often used in further synthetic applications or as intermediates in pharmaceutical formulations .
Aplicaciones Científicas De Investigación
1,2-Dihydro Loteprednol etabonate has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of corticosteroid chemistry and synthesis.
Biology: Investigated for its effects on cellular inflammation and immune response.
Medicine: Widely used in ophthalmology for the treatment of inflammatory eye conditions.
Industry: Employed in the formulation of ophthalmic suspensions and gels
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro Loteprednol etabonate involves binding to specific intracellular glucocorticoid receptors. This binding leads to the modulation of gene expression, resulting in the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators. The compound specifically induces the production of phospholipase A2 inhibitory proteins, which reduce the release of arachidonic acid and subsequently decrease the synthesis of prostaglandins and leukotrienes .
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: The parent compound from which 1,2-Dihydro Loteprednol etabonate is derived.
Dexamethasone: Another corticosteroid with similar anti-inflammatory properties.
Fluorometholone: Used in ophthalmic applications for its anti-inflammatory effects
Uniqueness
This compound is unique due to its design as a “soft drug,” which means it is active at the site of application and rapidly metabolized into inactive forms, minimizing systemic side effects. This property makes it particularly suitable for ophthalmic use, where localized action with minimal systemic absorption is desired .
Actividad Biológica
1,2-Dihydro Loteprednol etabonate (LE) is a topical corticosteroid primarily used in ophthalmology for its anti-inflammatory properties. It is a unique compound synthesized to improve therapeutic efficacy while minimizing side effects associated with traditional corticosteroids. This article explores the biological activity of LE, focusing on its pharmacokinetics, mechanism of action, efficacy in clinical studies, and safety profile.
Loteprednol etabonate is characterized by a metabolically labile structure that allows for rapid hydrolysis into inactive metabolites, specifically PJ-90 and PJ-91. This transformation occurs predominantly at the site of administration in ocular tissues, which significantly reduces systemic exposure and potential side effects . The pharmacokinetic profile indicates that LE binds to glucocorticoid receptors with an affinity 4.3 times greater than that of dexamethasone, thereby enhancing its anti-inflammatory effects .
Metabolism
The metabolism of LE involves:
- Hydrolysis : The chloromethyl ester group undergoes hydrolysis by endogenous esterases.
- Inactive Metabolites : The resulting metabolites (PJ-90 and PJ-91) exhibit no glucocorticoid activity, minimizing the risk of adverse effects associated with prolonged corticosteroid use .
Table 1: Key Pharmacokinetic Properties of Loteprednol Etabonate
Property | Value |
---|---|
Binding Affinity | 4.3 times greater than dexamethasone |
Peak Concentration in Ocular Tissues | Higher than parent drug |
Main Metabolites | PJ-90 (Δ1-cortienic acid), PJ-91 (Δ1-cortienic acid etabonate) |
Route of Elimination | Primarily via ocular tissues |
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy of LE in treating postoperative inflammation and other ocular conditions.
Case Study Summaries
-
Postoperative Inflammation :
- A double-masked study involving 203 patients post-cataract surgery showed that 55% of patients treated with LE experienced resolution of anterior chamber inflammation compared to 28% in the vehicle group (P < 0.001) .
- Another study with 227 patients reported a resolution rate of 64% for the LE group versus 29% for the placebo (P < 0.001) .
- Comparison with Other Corticosteroids :
Table 2: Efficacy Results from Key Studies
Study Type | LE Group (%) | Control Group (%) | P-value |
---|---|---|---|
Postoperative Inflammation | 55 | 28 | <0.001 |
Postoperative Inflammation | 64 | 29 | <0.001 |
Comparison with Prednisolone | 60 | 50 | Not specified |
Safety Profile
The safety profile of loteprednol etabonate is favorable compared to traditional corticosteroids. Studies indicate:
- Lower Risk of IOP Elevation : Clinically significant increases in IOP were observed in only three patients treated with LE .
- Minimal Systemic Effects : Due to its rapid metabolism to inactive metabolites, systemic side effects are significantly reduced .
Adverse Effects Observed
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of 1,2-Dihydro Loteprednol Etabonate in mediating anti-inflammatory effects?
- Answer: this compound acts as a corticosteroid by binding to intracellular glucocorticoid receptors (GR/NR3C1), forming a complex that translocates to the nucleus. This complex modulates gene expression by interacting with glucocorticoid response elements (GREs) in DNA, suppressing pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and inhibiting phospholipase A2 activity. Methodologically, receptor binding assays (e.g., competitive radioligand binding) and transcriptional reporter assays (e.g., GRE-luciferase systems) are used to quantify affinity and efficacy .
Q. What experimental assays are standard for evaluating the anti-inflammatory efficacy of Loteprednol Etabonate analogs?
- Answer: Common assays include:
- In vitro: Inhibition of LPS-induced NF-κB activation in macrophages (measured via ELISA or qPCR for cytokine levels).
- Ex vivo: Histamine release assays in mast cells.
- In vivo: Murine models of ocular inflammation (e.g., endotoxin-induced uveitis) with endpoints like leukocyte infiltration (flow cytometry) and cytokine profiling .
Advanced Research Questions
Q. How can NMR spectroscopy resolve structural ambiguities in Loteprednol Etabonate analogs, and what key findings have emerged?
- Answer: Multidimensional NMR (e.g., H-C HSQC, NOESY) assigns proton and carbon resonances, revealing conformational flexibility in the C(17)-ester group and the 1,2-dihydro moiety. For example, esterification at C(17) reduces metabolic instability compared to prednisolone derivatives. Researchers should compare chemical shifts and coupling constants to infer steric effects and hydrogen-bonding patterns critical for receptor binding .
Q. What experimental design considerations are critical when optimizing Loteprednol Etabonate analogs for enhanced ocular bioavailability?
- Answer: Key factors include:
- Formulation: Compare ophthalmic suspensions (0.2% vs. 0.5%) using pharmacokinetic (PK) metrics like corneal permeability (Franz diffusion cells) and aqueous humor (HPLC-MS).
- Prodrug strategies: Introduce lipophilic esters (e.g., etabonate) to improve corneal absorption. Validate via stability assays in simulated tear fluid .
Q. How should researchers address contradictory data in efficacy studies of Loteprednol Etabonate across different inflammation models?
- Answer: Contradictions may arise from model-specific pathophysiology (e.g., acute vs. chronic inflammation) or species differences in GR isoexpression. Mitigate by:
- Meta-analysis: Pool data from standardized models (e.g., IL-1β-driven vs. TNF-α-driven assays).
- Dose-response profiling: Use Hill slopes to compare potency thresholds.
- Mechanistic follow-up: RNA-seq to identify context-dependent transcriptional targets .
Q. What structural modifications of Loteprednol Etabonate are most impactful on glucocorticoid receptor selectivity and off-target effects?
- Answer: Modifications at C(20) (e.g., fluorination) enhance GR binding (ΔΔG ~2.1 kcal/mol via docking studies), while C(21) hydroxylation minimizes mineralocorticoid receptor cross-reactivity. Validate via:
- SPR (Surface Plasmon Resonance): Measure binding kinetics (, ) for GR vs. MR.
- Transcriptomic profiling: Assess off-target gene activation (e.g., ENaC for MR activity) .
Q. What methodologies are recommended for analyzing Loteprednol Etabonate’s metabolic stability in preclinical models?
- Answer: Use:
- Hepatic microsome assays: Incubate with human/rat liver microsomes, quantify parent compound depletion via LC-MS (calculate ).
- CYP450 inhibition screening: Identify metabolic pathways (e.g., CYP3A4-mediated oxidation) using fluorogenic substrates.
- Bile duct-cannulated models: Track biliary excretion of phase II metabolites (glucuronides) .
Propiedades
IUPAC Name |
chloromethyl (10R,13S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h11,16-19,27H,4-10,12-13H2,1-3H3/t16?,17?,18?,19?,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTXSPBAHVGOKO-QMVKLYBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.